molecular formula C20H21N3 B1454838 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine CAS No. 1291485-99-8

1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine

Cat. No.: B1454838
CAS No.: 1291485-99-8
M. Wt: 303.4 g/mol
InChI Key: GHHYNBFYSXFDGQ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine is a useful research compound. Its molecular formula is C20H21N3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H16N2
Molecular Weight216.28 g/mol
CAS Number958888-24-9
Density1.4 ± 0.1 g/cm³
LogP0.45

Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Specifically, the indole moiety is known to influence several pathways related to apoptosis and cell cycle regulation.

Apoptotic Pathways

Studies have shown that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways. For instance, compounds exhibiting structural similarities have demonstrated dose-dependent apoptosis in cancer cell lines such as HeLa and MCF-7 .

Biological Activity

The biological activity of this compound can be summarized based on various studies:

Anticancer Activity

In vitro studies have evaluated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induction of apoptosis
MCF-70.34Cell cycle arrest at G2/M phase
HT-290.86Inhibition of tubulin polymerization

These findings suggest that the compound may function similarly to colchicine, a known microtubule inhibitor .

Neuropharmacological Effects

Indole derivatives are also being investigated for their neuropharmacological properties. The interaction with serotonin receptors has been noted, which could imply potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

  • Study on HeLa Cells : A study demonstrated that a structurally similar compound induced significant apoptosis through mitochondrial pathways, leading to reduced viability in cervical cancer cells .
  • MCF-7 and HT-29 Evaluation : Another investigation reported that compounds with similar structural characteristics exhibited potent antiproliferative effects against breast and colon cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the indole ring significantly impact biological activity. For example:

  • Methyl Substituents : The presence of methyl groups enhances lipophilicity, improving cellular uptake.
  • Functional Groups : Variations in functional groups attached to the indole ring can alter binding affinity to biological targets, thus modulating efficacy.

Properties

IUPAC Name

1-(1-methylindol-5-yl)-N-[(1-methylindol-5-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-22-9-7-17-11-15(3-5-19(17)22)13-21-14-16-4-6-20-18(12-16)8-10-23(20)2/h3-12,21H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHYNBFYSXFDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNCC3=CC4=C(C=C3)N(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.